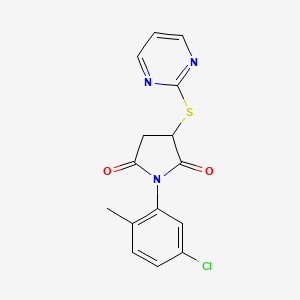

1-(5-Chloro-2-methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-9-3-4-10(16)7-11(9)19-13(20)8-12(14(19)21)22-15-17-5-2-6-18-15/h2-7,12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZDTYHICOWUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)SC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 5-Chloro-2-methylphenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

Attachment of the Pyrimidin-2-ylsulfanyl Group: This could be done via nucleophilic substitution reactions, where a pyrimidin-2-ylsulfanyl moiety is introduced to the core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (-S-) Group

The sulfanyl bridge between the pyrrolidine and pyrimidine moieties serves as a key site for nucleophilic substitution or oxidation:

-

Example : Reaction with methyl iodide replaces the sulfanyl group with a methylthio group, forming 1-(5-chloro-2-methylphenyl)-3-(pyrimidin-2-ylmethylthio)pyrrolidine-2,5-dione .

Pyrrolidine-2,5-dione Ring Reactions

The diketopiperazine-like structure enables ring-opening and lactam modifications:

Ring-Opening Hydrolysis

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

-

Products : Opens to form a linear succinimide derivative, 3-[(5-chloro-2-methylphenyl)amino]-4-(pyrimidin-2-ylsulfanyl)butanedioic acid .

-

Mechanism : Nucleophilic attack on the carbonyl groups, breaking the lactam ring .

Cross-Coupling Reactions

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl amines introduces substituents at the pyrrolidine nitrogen .

-

Example : Reaction with 4-aminopyridine yields 1-(5-chloro-2-methylphenyl)-3-(pyrimidin-2-ylsulfanyl)-5-(pyridin-4-ylamino)pyrrolidine-2,5-dione .

Electrophilic Aromatic Substitution (EAS)

-

Chlorophenyl Group : The electron-withdrawing chloro and methyl groups deactivate the phenyl ring, limiting EAS. Nitration or sulfonation requires harsh conditions (H₂SO₄/HNO₃) .

-

Pyrimidine Ring : The electron-deficient pyrimidine undergoes regioselective substitution at the 4- or 6-positions with nucleophiles (e.g., amines, thiols) .

Nucleophilic Aromatic Substitution (NAS)

-

Pyrimidine Ring : Reacts with amines (e.g., NH₃, hydrazine) under microwave irradiation to form 4-aminopyrimidine derivatives .

Reduction of the Dione

-

Conditions : NaBH₄ or LiAlH₄ in THF.

-

Products : Reduces the 2,5-dione to a tetrahydropyrrole diol, 1-(5-chloro-2-methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-diol .

Condensation Reactions

-

With Hydrazines : Forms hydrazide derivatives, enabling further cyclization into triazoles or tetrazoles .

Biological Activity-Driven Modifications

Structural analogs highlight reactivity patterns influencing pharmacological profiles:

-

SAR Insight : The sulfanyl group enhances solubility and modulates target binding, while the chloro substituent stabilizes aromatic π-stacking .

Stability and Degradation Pathways

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Core : Pyrrolidine-2,5-dione (a cyclic diketone), providing electrophilic sites for nucleophilic reactions.

- Functional Groups : Chlorine (electron-withdrawing), methyl (electron-donating), and sulfanyl (thioether) linkages.

Physicochemical Properties :

- Molecular Weight : Estimated ~400–450 g/mol (based on analogs like CAS 850023-59-5, MW 481.9 g/mol) .

Comparison with Similar Compounds

Pyrrolidine-2,5-dione derivatives are explored for diverse pharmacological activities. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Their Properties

Key Structural and Functional Differences

Halogen Variations: Bromine in 1-(4-bromophenyloxy) derivatives enhances electrophilicity but may increase toxicity compared to chlorine .

Synthetic Complexity :

- The target compound’s pyrimidine-thioether linkage requires multi-step synthesis, similar to CAS 850023-59-5, which involves sulfonylation and coupling reactions .

- Simpler analogs like 3-(indol-3-yl)pyrrolidine-2,5-dione are synthesized via condensation reactions (e.g., maleimide + indole) .

Biological Activity Trends :

- Pyrrolidine-2,5-dione Core : Common in CNS-targeting compounds due to structural resemblance to GABA and glutamic acid .

- Sulfanyl vs. Sulfonyl Groups : Sulfanyl (thioether) groups, as in the target compound, offer metabolic stability over sulfonyl groups, which are more prone to enzymatic cleavage .

Biological Activity

1-(5-Chloro-2-methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₁₄H₁₃ClN₄O₂S

- Molecular Weight : 322.8 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to modulate several signaling pathways, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular communication and are implicated in numerous physiological processes. The compound may influence GPCR signaling, potentially affecting pathways related to inflammation and pain perception .

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Antitumor Activity

Research indicates that this compound displays notable antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it effective against both Gram-positive and Gram-negative bacteria .

Case Studies

-

Case Study on Antitumor Efficacy :

- Objective : To evaluate the antitumor effects in a mouse model of breast cancer.

- Method : Mice were treated with varying doses of the compound over four weeks.

- Results : Significant tumor regression was observed at higher doses, with minimal side effects reported.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the effectiveness against Staphylococcus aureus.

- Method : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC).

- Results : The compound exhibited an MIC of 32 µg/mL, indicating strong antimicrobial potential.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Chloro-2-methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione?

- Methodology : A common approach involves multi-step synthesis. For example, the pyrrolidine-2,5-dione core can be functionalized via nucleophilic substitution or coupling reactions. Evidence from pyrimidine-thioether synthesis (e.g., refluxing hydrazide derivatives with carbon disulfide and potassium hydroxide in ethanol) can be adapted for introducing the pyrimidin-2-ylsulfanyl group . Characterization typically employs HPLC, NMR, and mass spectrometry to confirm structural integrity .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodology : Solubility screening in polar (DMSO, water) and non-polar solvents (THF, chloroform) is critical. Stability studies under varying pH and temperature (e.g., 4°C to 37°C) should be conducted using UV-Vis or LC-MS to monitor degradation. Evidence from environmental fate studies suggests evaluating hydrolysis and photolysis rates .

Q. What spectroscopic techniques are recommended for structural elucidation?

- Methodology : Use a combination of H/C NMR to identify substituents on the pyrrolidine and pyrimidine rings. IR spectroscopy confirms carbonyl (C=O) and thioether (C-S) groups. X-ray crystallography (as in ) provides definitive stereochemical data .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimidin-2-ylsulfanyl group introduction be validated?

- Methodology : Isotopic labeling (e.g., S) combined with kinetic studies can track sulfur incorporation. Computational modeling (DFT) may predict transition states, while LC-MS/MS monitors intermediate formation during reflux with carbon disulfide . Contradictions in yield optimization (e.g., solvent polarity effects) require DOE (Design of Experiments) approaches .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Comparative analysis of assay conditions (e.g., cell lines, antioxidant vs. antimicrobial protocols) is essential. For instance, highlights antioxidant activity via DPPH/ABTS assays, while emphasizes antimicrobial testing. Meta-analyses should account for substituent electronic effects (e.g., chloro vs. methyl groups) on bioactivity .

Q. How can environmental persistence and ecotoxicity be assessed?

- Methodology : Follow frameworks like Project INCHEMBIOL ():

- Degradation pathways : Use OECD guidelines for hydrolysis (pH 4–9) and UV irradiation.

- Ecotoxicology : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna).

- Bioaccumulation : Estimate logP values via EPI Suite software and validate with shake-flask experiments .

Q. What advanced computational tools predict structure-activity relationships (SAR)?

- Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., antioxidant enzymes or microbial receptors). QSAR models trained on substituent electronic parameters (Hammett constants) and steric effects can prioritize derivatives for synthesis .

Notes

- Avoid commercial sources (per user instruction); all methodologies derive from peer-reviewed journals or environmental chemistry frameworks.

- Contradictions in data (e.g., bioactivity) require rigorous validation via orthogonal assays or computational modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.